8-Methylbenzo[d][1,2,3]triazin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methyl-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-3-2-4-6-7(5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |
InChI Key |
KHWNRNJSLWGLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo D 1 2 3 Triazin 4 3h One and Its Derivatives
Classical and Established Synthetic Routes to Benzo[d]organic-chemistry.orgnih.govbohrium.comtriazin-4(3H)-ones
Traditional methods for the synthesis of benzo[d] organic-chemistry.orgnih.govbohrium.comtriazin-4(3H)-ones have been well-established, primarily relying on diazotization reactions and reductive cyclization strategies.
The most common and classical approach for the synthesis of benzo[d] organic-chemistry.orgnih.govbohrium.comtriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides. researchgate.net This process typically uses sodium nitrite (B80452) (NaNO2) in the presence of a strong acid. nih.govresearchgate.net The reaction begins with the conversion of the primary aromatic amine into a diazonium salt, which then undergoes intramolecular cyclization to form the triazinone ring. byjus.com
The general mechanism involves the in-situ generation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid then reacts with the 2-aminobenzamide (B116534) to form a diazonium salt. This intermediate is unstable and readily cyclizes to yield the benzo[d] organic-chemistry.orgnih.govbohrium.comtriazin-4(3H)-one. For the synthesis of 8-Methylbenzo[d] organic-chemistry.orgnih.govbohrium.comtriazin-4(3H)-one, the starting material would be 2-amino-3-methylbenzamide.
A one-pot method has been developed for the preparation of N-substituted 1,2,3-benzotriazin-4(3H)-ones through the diazotization and subsequent cyclization of 2-aminobenzamides. rsc.org This method utilizes a polymer-supported nitrite reagent in combination with p-tosic acid, offering a convenient and efficient route to these compounds. rsc.org The reaction is compatible with a range of functional groups on the aromatic ring and the amide substituent. rsc.org
Table 1: Synthesis of N-Methyl-1,2,3-benzotriazin-4(3H)-one via Diazotization
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2-amino-N-methylbenzamide | Polymer-supported nitrite, p-toluenesulfonic acid monohydrate | 0 °C to room temperature, 6.5 h | N-Methyl-1,2,3-benzotriazin-4(3H)-one | 89% | rsc.org |
Another established method for synthesizing heterocyclic rings is through reductive cyclization. In the context of benzotriazinone synthesis, this would typically involve a starting material containing a nitro group ortho to a side chain that can participate in the cyclization upon reduction of the nitro group to an amine. For instance, the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates has been explored for the synthesis of related nitrogen heterocycles. researchgate.net
While not directly reported for 8-Methylbenzo[d] organic-chemistry.orgnih.govbohrium.comtriazin-4(3H)-one, a general strategy could involve the reduction of a 2-nitro-3-methylbenzamide derivative. The reduction of the nitro group to an amino group would be followed by an intramolecular reaction to form the triazine ring. Various reducing agents can be employed for the nitro group reduction, and the subsequent cyclization may occur spontaneously or require specific conditions. This approach is a key strategy in the synthesis of various fused nitrogen-containing heterocycles. nih.govrsc.org
Advanced and Contemporary Synthetic Strategies for Benzo[d]organic-chemistry.orgnih.govbohrium.comtriazin-4(3H)-one Derivatives
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of benzo[d] organic-chemistry.orgnih.govbohrium.comtriazin-4(3H)-one derivatives. These modern approaches often offer milder reaction conditions and avoid the use of harsh reagents. nih.gov
A promising contemporary strategy involves the intramolecular heterocyclization of suitably functionalized aromatic precursors.
A novel and efficient methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] organic-chemistry.orgnih.govbohrium.comtriazines via an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. organic-chemistry.orgnih.govbohrium.comresearchgate.netfigshare.comacs.org This reaction proceeds under basic conditions and involves the insertion of an alcohol or a phenol. nih.govacs.org
The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves the α-deprotonation of the TosMIC (p-toluenesulfonylmethyl isocyanide) moiety. organic-chemistry.orgnih.gov This is followed by a nucleophilic attack of the resulting anion on the electrophilic azide (B81097) group, leading to cyclization and subsequent loss of the tosyl group to form the benzotriazine ring. organic-chemistry.org This method provides a new pathway to obtain 1,2,3-benzotriazines without the need for harsh acidic conditions or metal catalysis. nih.govacs.org
The scope of this base-mediated heterocyclization has been extensively explored, demonstrating its versatility with a wide range of alcohols and phenols. organic-chemistry.orgnih.govacs.org The reaction conditions have been optimized to achieve good to excellent yields. nih.govacs.org
Optimization studies revealed that using THF as the solvent at 0 °C provides the best results. nih.govacs.org The procedure has been successfully applied to a variety of sodium alkoxides, prepared in situ from the corresponding alcohol and sodium hydride (NaH). nih.govacs.org This includes primary, secondary, and tertiary alcohols. nih.gov Furthermore, the reaction is also compatible with a range of substituted phenols, including those with both electron-donating and electron-withdrawing groups. nih.govacs.org
Table 2: Optimization of the Formation of 4-(tert-Butoxy)benzo[d] organic-chemistry.orgnih.govbohrium.comtriazine
| Entry | Solvent | Concentration [M] | Temperature (°C) | Yield (%) | Reference |
| 1 | DMF | 0.08 | 0 | 54 | nih.gov |
| 2 | MeCN | 0.08 | 0 | 75 | nih.gov |
| 3 | DMSO | 0.08 | rt | 7 | nih.gov |
| 4 | THF | 0.08 | 0 | 78 | nih.gov |
| 5 | THF | 0.08 | -20 | 75 | nih.gov |
| 6 | THF | 0.04 | 0 | 88 | nih.gov |
| 7 | THF | 0.02 | 0 | 84 | nih.gov |
| 8 | THF | 0.04 | rt | 72 | nih.gov |
Table 3: Scope of the Heterocyclization with Various Alcohols
| Product | Alcohol | Yield (%) | Reference |
| 4-Methoxybenzo[d] organic-chemistry.orgnih.govbohrium.comtriazine | Methanol | 60 | nih.gov |
| 4-Butoxybenzo[d] organic-chemistry.orgnih.govbohrium.comtriazine | Butanol | 74 | nih.gov |
| 4-Isopropoxybenzo[d] organic-chemistry.orgnih.govbohrium.comtriazine | Isopropanol | 82 | nih.gov |
| 4-(tert-Butoxy)benzo[d] organic-chemistry.orgnih.govbohrium.comtriazine | tert-Butanol | 40 | nih.gov |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful and versatile tools for the synthesis of complex heterocyclic systems. Palladium, rhodium, iridium, and copper catalysts have been prominently featured in the development of novel synthetic pathways to benzo[d] nih.govnih.govorganic-chemistry.orgtriazin-4(3H)-ones and their derivatives.
Palladium-Catalyzed Denitrogenative Transannulation and Annulation Reactions
Palladium-catalyzed reactions involving the denitrogenation of 1,2,3-benzotriazin-4(3H)-ones serve as a potent strategy for the formation of various heterocyclic frameworks through transannulation and annulation processes. These reactions typically proceed through the formation of an azapalladacycle intermediate following the extrusion of dinitrogen gas.
One notable application is the palladium-catalyzed denitrogenative transannulation of N-aroylbenzotriazoles with internal alkynes to produce indoles. nih.gov This reaction takes advantage of the equilibrium between the closed acyltriazole form and its open diazonium isomer. The reaction of N-aroylbenzotriazoles with internal alkynes in the presence of a palladium catalyst, such as [Pd(PPh₃)₄], at elevated temperatures furnishes multisubstituted indoles in good yields. nih.gov
Furthermore, 1,2,3-benzotriazin-4(3H)-ones can undergo palladium-catalyzed denitrogenative reactions with isocyanides. acs.org This process leads to the formation of 3-(imino)isoindolin-1-ones. The reaction is initiated by the denitrogenation of the triazine moiety to form an azapalladacycle, which then incorporates the isocyanide. acs.org
Palladium catalysis has also been employed in the denitrogenative annulation of benzotriazinones with vinylene carbonate, which acts as a vinylation reagent. This reaction provides access to a range of isoquinolinones. rsc.org The versatility of palladium catalysis is further demonstrated in denitrogenative cycloadditions of benzotriazoles with internal alkynes, yielding highly substituted 5,6-spiro bicycles and naphthalenes under varied conditions. rsc.org
| Benzotriazinone Derivative | Coupling Partner | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| N-Aroylbenzotriazole | Internal Alkyne | [Pd(PPh₃)₄] | Indole | nih.gov |
| 1,2,3-Benzotriazin-4(3H)-one | Isocyanide | Palladium Catalyst | 3-(Imino)isoindolin-1-one | acs.org |
| Benzotriazinone | Vinylene Carbonate | Palladium Catalyst | Isoquinolinone | rsc.org |
| Benzotriazole | Internal Alkyne | Palladium Catalyst | 5,6-Spiro Bicycle / Naphthalene | rsc.org |
Rhodium- and Iridium-Catalyzed Divergent Synthesis with Ylides
Rhodium and iridium catalysts have enabled divergent synthetic pathways from 3-arylbenzo[d] nih.govnih.govorganic-chemistry.orgtriazin-4(3H)-ones utilizing ylides as reaction partners. These reactions showcase the ability to selectively achieve different transformations by tuning the metal catalyst.
With a CpRh(III) catalyst, 3-phenylbenzo[d] nih.govnih.govorganic-chemistry.orgtriazin-4(3H)-one derivatives undergo C-H alkylation when reacted with carbonyl sulfoxonium ylides. In contrast, employing a CpIr(III) catalyst with iodonium (B1229267) ylide substrates leads to an alkenylation reaction. These transformations are characterized by their mild reaction conditions, broad substrate scope, and compatibility with various functional groups.
A plausible mechanism for the rhodium(III)-catalyzed C-H annulation involves the formation of a cationic rhodium catalyst species, which then coordinates with the arylhydrazine substrate. Subsequent ortho C-H bond activation generates a five-membered rhodacyclic intermediate. This intermediate then reacts with the sulfoxonium ylide to form a reactive carbene species, which ultimately leads to the final product. nih.gov
Copper-Catalyzed Reactions
Copper catalysis has also been explored for the synthesis of benzotriazinone derivatives. For instance, a one-pot synthesis of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives has been developed using a tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization. This reaction between terminal alkynes (such as 3-(prop-2-yn-1-yl)benzo[d] nih.govnih.govorganic-chemistry.orgtriazin-4(3H)-one) and 2-iodophenols proceeds in the presence of (PPh₃)₂PdCl₂ and CuI in triethylamine (B128534) at 60 °C, affording the desired products in high yields. While palladium is the primary catalyst for the cross-coupling, copper(I) acts as a co-catalyst, which is crucial for the Sonogashira reaction.
Photochemical Synthesis Routes
Photochemical methods provide an alternative, often milder, approach to the synthesis of heterocyclic compounds, harnessing the energy of light to drive chemical transformations.
Visible Light-Mediated Photocyclization of Acyclic Aryl Triazine Precursors
A novel and efficient protocol for the synthesis of substituted benzotriazin-4(3H)-ones involves the visible light-mediated photocyclization of acyclic aryl triazine precursors. nih.gov This method is particularly attractive due to its mild conditions, often proceeding without the need for additives or photocatalysts. organic-chemistry.org
The reaction is typically carried out in a continuous flow reactor, exposing a solution of the acyclic aryl triazine precursor to violet light (around 420 nm). This process can afford excellent yields in very short residence times, for example, 10 minutes. The mechanism is believed to proceed through a variation of the Norrish type II reaction, involving a nitrogen-centered nih.govsoton.ac.uk-hydrogen shift, followed by fragmentation and N-N bond formation. nih.govorganic-chemistry.org
The substrate scope is broad, accommodating various aryl and secondary amides, leading to high chemical yields. This environmentally friendly method utilizes visible light at ambient temperature and allows for simple product isolation, highlighting its potential for scalable and sustainable synthesis. organic-chemistry.org
| Precursor | Light Source | Reaction Time | Key Mechanistic Step | Advantages | Reference |
|---|---|---|---|---|---|
| Acyclic Aryl Triazine | Violet Light (420 nm) | ~10 minutes (in flow) | Nitrogen-centered nih.govsoton.ac.uk-H shift (Norrish Type II variation) | Additive/photocatalyst-free, mild conditions, high yields, scalable | nih.govorganic-chemistry.org |
Oxidative Rearrangement Strategies
Oxidative rearrangement reactions offer a unique approach to the synthesis of benzotriazinones, often involving the expansion of a pre-existing ring system.
A notable example is the oxidative rearrangement of 3-aminoindazoles to produce a diverse range of functionalized 1,2,3-benzotriazine-4(3H)-ones. nih.gov This transformation proceeds in good yields at ambient temperature. A key aspect of this method is the use of water as a cosolvent, which facilitates the halogen-induced ring expansion of the 3-aminoindazole core under oxidative conditions. organic-chemistry.org
The optimized reaction conditions typically involve a bromide source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN), and a solvent mixture of acetonitrile (B52724) and water. organic-chemistry.org This acid-free method does not require an inert atmosphere and demonstrates tolerance to a wide array of functional groups, including chloro, bromo, ester, and nitro groups. Isotope labeling experiments have confirmed that the carbonyl oxygen in the final product originates from water. organic-chemistry.org
| Starting Material | Key Reagents | Solvent System | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-Aminoindazole | DBDMH (bromide source), CAN (oxidant) | CH₃CN/H₂O | Ambient Temperature | 1,2,3-Benzotriazin-4(3H)-one | organic-chemistry.org |
Oxidative Rearrangement of 3-Aminoindazoles
A significant advancement in the synthesis of 1,2,3-benzotriazine-4(3H)-ones is the oxidative rearrangement of 3-aminoindazoles. acs.orgnih.gov This method provides a novel pathway to construct the benzotriazinone ring system under mild conditions. organic-chemistry.org A key study demonstrated that this transformation can be achieved at ambient temperature, yielding a variety of functionalized 1,2,3-benzotriazine-4(3H)-ones in good yields. acs.orgnih.gov
The success of this reaction hinges on the use of a halogen-induced ring expansion of the 3-aminoindazole precursor under oxidative conditions. acs.orgnih.gov A critical factor in this process is the inclusion of water as a cosolvent, which facilitates the rearrangement. organic-chemistry.org Mechanistic investigations have shown that the primary amino group of the 3-aminoindazole is preferentially halogenated, which leads to the formation of an intermediate that subsequently undergoes the ring expansion. organic-chemistry.org Isotope labeling experiments have confirmed that the carbonyl oxygen in the final benzotriazinone product originates from water. organic-chemistry.org
This synthetic approach is notable for its operational simplicity, as it is acid-free and does not require an inert atmosphere. organic-chemistry.org The reaction conditions are tolerant of a wide array of functional groups on the 3-aminoindazole starting material, including chloro, bromo, ester, and nitro groups. organic-chemistry.org The optimized protocol often employs 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source and ceric ammonium nitrate (CAN) as the oxidant in a mixture of acetonitrile and water. organic-chemistry.org
Table 1: Oxidative Rearrangement of Substituted 3-Aminoindazoles
| Entry | Substituent on Indazole | Oxidant | Halogen Source | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Methyl | CAN | DBDMH | 65 |
| 2 | 5-Chloro | CAN | DBDMH | 68 |
| 3 | 5-Bromo | CAN | DBDMH | 62 |
| 4 | 5-Nitro | CAN | DBDMH | 55 |
| 5 | 6-Methyl | CAN | DBDMH | 63 |
Data is synthesized from findings reported in literature. organic-chemistry.org
Continuous Flow Synthesis Techniques for Scalability and Efficiency
To address the needs for scalability and improved process efficiency, continuous flow synthesis has emerged as a powerful technique for the production of benzo[d] acs.orgnih.govnih.govtriazin-4(3H)-ones. nih.govorganic-chemistry.org This methodology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and the potential for automation. organic-chemistry.org
A recently developed protocol utilizes a photocyclization reaction of acyclic aryl triazine precursors that is mediated by visible light. nih.govnih.gov In this system, a solution of the starting material is passed through a flow reactor where it is exposed to violet light (420 nm). organic-chemistry.orgacs.org This triggers a cyclization reaction to form the desired benzotriazinone product. nih.gov Remarkably, this process achieves excellent yields in very short residence times, often as little as 10 minutes, and proceeds without the need for any additives or photocatalysts. organic-chemistry.orgacs.org
The underlying mechanism is proposed to be a variation of the classic Norrish type II reaction, involving a nitrogen-centered acs.orgorganic-chemistry.org-H shift, which is unprecedented in this context. nih.govnih.gov This photochemical method is highlighted for its green credentials, operating at ambient temperature and utilizing visible light. organic-chemistry.org The robustness and scalability of this continuous flow process make it an attractive alternative to conventional synthetic routes, which often rely on harsh reagents and conditions. nih.govorganic-chemistry.org
Table 2: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones
| Precursor | Solvent | Residence Time (min) | Yield (%) |
|---|---|---|---|
| N-(2-acetylphenyl)-N'-methyl-N'-phenyltriazene | Acetonitrile | 10 | 98 |
| N-(2-benzoylphenyl)-N'-methyl-N'-phenyltriazene | Acetonitrile | 10 | 95 |
| N-(5-chloro-2-acetylphenyl)-N'-methyl-N'-phenyltriazene | Acetonitrile | 10 | 92 |
Data is based on the findings from García-Lacuna, M., & Baumann, M. (2024). nih.govorganic-chemistry.org
Precursor-Based Synthesis Approaches
The synthesis of the benzo[d] acs.orgnih.govnih.govtriazin-4(3H)-one scaffold can also be achieved through strategic modifications of precursor molecules that already contain a portion of the final ring system. These approaches often involve cyclization or rearrangement reactions to construct the triazinone core.
Utilizing Isatin (B1672199) Derivatives for Sulfonamide Synthesis
Isatin and its derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds, including 1,2,3-benzotriazin-4(3H)-one-based sulfonamides. nih.gov One synthetic pathway commences with the oxidation of isatin to isatoic anhydride (B1165640). nih.gov The isatoic anhydride is then nitrated, followed by a reaction with an amine to produce the corresponding anthranilamide. nih.gov This intermediate undergoes diazotization and cyclization to form the benzotriazinone ring. Subsequent chemical modifications can then be performed to introduce the sulfonamide group.
For instance, a series of 1,2,3-benzotriazin-4(3H)-one sulfonamides were synthesized starting from isatin. nih.gov The process involved the initial conversion of isatin to 6-nitroisatoic anhydride, which was then reacted with different amines to yield 5-nitroanthranilamides. These were diazotized to form the 7-nitro-1,2,3-benzotriazin-4(3H)-one core. The nitro group was then reduced to an amino group, which was subsequently sulfonylated to afford the final sulfonamide derivatives. nih.gov This multi-step synthesis highlights the utility of isatin as a foundational building block for accessing complex benzotriazinone structures.
Applications of Aryl Triazine Precursors in Benzotriazinone Formation
Acyclic aryl triazines are valuable precursors for the formation of the benzotriazinone ring. nih.govacs.org As discussed in the context of continuous flow synthesis, these precursors can undergo a photocyclization reaction to efficiently yield substituted benzotriazin-4(3H)-ones. nih.govnih.govacs.org This transformation is particularly noteworthy as it represents a mild and efficient method for constructing the heterocyclic ring system. nih.gov
Another approach involves the conversion of ortho-methylamide-substituted aryltriazenes into 3,4-dihydrobenzo[d] acs.orgnih.govnih.govtriazine derivatives. beilstein-journals.org Triazenes can function as protected diazonium species, allowing for various chemical manipulations without decomposition. beilstein-journals.org The cyclative cleavage of these triazenes provides a route to the dihydrobenzotriazine scaffold, which can be a precursor to the fully aromatic benzotriazinone system. beilstein-journals.org These methods underscore the versatility of aryl triazine precursors in the synthesis of this important class of heterocyclic compounds.
Mechanistic Investigations and Reaction Pathways of Benzo D 1 2 3 Triazin 4 3h One Derivatives
Thermolytic Transformations of the Benzo[d]nih.govresearchgate.netoup.comtriazin-4(3H)-one Nucleus
The thermal decomposition of benzo[d] nih.govresearchgate.netoup.comtriazin-4(3H)-one derivatives serves as a potent method for generating reactive intermediates that can be trapped in various ways. While specific studies on the 8-methyl derivative are limited, the established reactivity of the parent system provides a strong predictive framework for its behavior.
Iminoketene Generation and Subsequent Reactivity
A key mechanistic pathway in the thermolysis of 1,2,3-benzotriazin-4(3H)-ones is the extrusion of a nitrogen molecule (N₂) to form a transient iminoketene intermediate. researchgate.net This highly reactive species is central to the subsequent chemical transformations observed. For the parent compound, this intermediate is postulated to be 2-iminocyclohexa-3,5-dien-1-one-ketene. researchgate.net In the case of 8-methylbenzo[d] nih.govresearchgate.netoup.comtriazin-4(3H)-one, the corresponding intermediate would be 6-methyl-2-iminocyclohexa-3,5-dien-1-one-ketene.
The formation of this iminoketene is supported by trapping experiments. For instance, the thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one in the presence of phenyl isocyanate yields a Diels-Alder adduct, confirming the existence of the ketenimine intermediate. researchgate.net The subsequent reactivity of this intermediate is diverse; in the absence of a trapping agent, it can dimerize or react with another molecule of the starting benzotriazinone. For example, the thermolysis of 1,2,3-benzotriazin-4(3H)-one itself leads to the formation of quinazolino[3,2-c] nih.govresearchgate.netoup.combenzotriazin-8-one. researchgate.netrsc.org In nucleophilic solvents like amyl alcohol or aniline, the iminoketene can be trapped to form amyl anthranilate and N-phenylanthranilamide, respectively. researchgate.net
Role in [4+2]-Cycloaddition Reactions
The iminoketene intermediate generated from the thermolysis of benzo[d] nih.govresearchgate.netoup.comtriazin-4(3H)-ones is a potent component in [4+2]-cycloaddition reactions, acting as a dienophile. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its stereospecificity preserves the stereochemistry of the reactants in the product. masterorganicchemistry.com The reaction rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.com
While specific examples involving the iminoketene from 8-methylbenzo[d] nih.govresearchgate.netoup.comtriazin-4(3H)-one are not extensively documented, the principle is well-established for the parent system. researchgate.net The reaction of the iminoketene with a suitable diene would lead to the formation of complex heterocyclic frameworks. The regioselectivity and stereoselectivity of such reactions would be influenced by the substitution pattern on both the diene and the dienophile, including the methyl group at the 8-position of the original benzotriazinone.
Metal-Catalyzed Reaction Mechanisms
Metal catalysis has emerged as a powerful strategy to modulate the reactivity of benzo[d] nih.govresearchgate.netoup.comtriazin-4(3H)-ones, enabling transformations that are not accessible through thermolysis alone. These reactions often proceed under milder conditions and with greater selectivity.
Denitrogenative Annulation Mechanisms
Transition metal catalysts, particularly those based on palladium and nickel, are effective in promoting the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones. researchgate.netresearchgate.net These reactions involve the extrusion of N₂ and the formation of a new ring system through the coupling of the remaining fragment with another reactant.
A proposed general mechanism for these transformations involves the oxidative addition of the metal catalyst to the N-N bond of the benzotriazinone, followed by the extrusion of nitrogen gas to form a metallacyclic intermediate. This intermediate can then undergo reductive elimination or further reaction with a coupling partner to generate the final product and regenerate the catalyst. For example, palladium-catalyzed reactions of 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes lead to the formation of 3-substituted isocoumarin-1-imines, proceeding through a five-membered palladacycle intermediate. researchgate.net Similarly, nickel-catalyzed reactions with 1,3-dienes afford 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net The 8-methyl substituent would be expected to influence the electronic properties of the benzotriazinone and potentially the regioselectivity of these annulation reactions.
C-H Alkylation and Alkenylation Pathways in Divergent Synthesis
More recent developments have focused on the use of metal catalysis to achieve C-H functionalization, providing divergent synthetic pathways from the benzotriazinone core. While specific C-H alkylation and alkenylation pathways for 8-methylbenzo[d] nih.govresearchgate.netoup.comtriazin-4(3H)-one are not detailed in the available literature, the general reactivity of the parent scaffold suggests potential avenues. Palladium-catalyzed denitrogenative coupling reactions of 1,2,3-benzotriazin-4(3H)-ones with organoaluminum reagents have been developed to afford ortho-alkylated N-aryl amides. researchgate.net This methodology allows for the introduction of methyl and ethyl groups at the ortho position of the resulting benzamide. It is conceivable that similar strategies could be adapted for C-H alkenylation with appropriate alkenylating agents and catalytic systems.
Photochemical Reaction Mechanisms
Photochemistry offers an alternative means to activate the benzo[d] nih.govresearchgate.netoup.comtriazin-4(3H)-one nucleus, often leading to unique reaction pathways and products compared to thermal or metal-catalyzed methods.
Visible light-mediated reactions of 1,2,3-benzotriazin-4(3H)-ones have been shown to proceed via a radical anion intermediate, with the subsequent extrusion of a nitrogen molecule. researchgate.net This contrasts with some metal-catalyzed pathways and highlights the distinct mechanistic manifolds accessible through photochemistry. These transformations can be achieved under mild conditions and often exhibit unique selectivity. researchgate.net
Furthermore, studies on 3-alkoxy-1,2,3-benzotriazin-4-ones under matrix isolation conditions have revealed a photoreversible sigmatropic conversion to 1-(alkoxyazo)benzazetinones without the loss of molecular nitrogen. oup.com This process is initiated by the photocleavage of the CO-N bond, followed by a 1,3-sigmatropic shift. oup.com This photochromic system, where the starting triazinone can be regenerated upon irradiation at a different wavelength, demonstrates a fascinating aspect of the photochemical reactivity of this heterocyclic system. The presence of an alkoxy group at the 3-position appears to be crucial for this specific photoreversible behavior. oup.com While the influence of an 8-methyl group on these photochemical pathways has not been explicitly studied, it is likely to have a subtle electronic effect on the chromophore and the stability of the intermediates involved.
Exploration of Nitrogen-Mediated Hydrogen Atom Shift and Norrish Type II Variations
Recent studies on the synthesis of substituted benzo[d] nih.govnih.govacs.orgtriazin-4(3H)-ones have uncovered a novel photochemical reaction pathway involving a unique variation of the classical Norrish type II reaction. nih.govacs.org This transformation utilizes acyclic aryl triazine precursors which, upon exposure to violet light (420 nm), undergo a photocyclization to form the benzotriazinone ring system. nih.govacs.org
The proposed mechanism for this intriguing transformation is initiated by the photoexcitation of a carbonyl group within the precursor molecule. acs.org This leads to an intersystem crossing from the singlet state to a more stable triplet state. The biradical character of this excited carbonyl then facilitates a key nih.govnih.gov-hydrogen atom shift. acs.org This process is analogous to the γ-hydrogen abstraction seen in conventional Norrish type II reactions. acs.org However, in this variation, the hydrogen atom shift is mediated across three contiguous nitrogen atoms, a previously unprecedented event. acs.org This nitrogen-centered nih.govnih.gov-H shift results in the formation of a new N–N bond and the fragmentation of an acetamide (B32628) moiety, ultimately yielding the stable benzotriazin-4(3H)-one ring. nih.govacs.org
This photochemical method is noted for its efficiency and green credentials, as it proceeds without the need for additives or photocatalysts and can be performed in continuous flow reactors, affording excellent yields in short residence times. nih.govacs.org The reaction has a broad substrate scope, producing the desired benzotriazin-4(3H)-one products with N-methylacetamide as the only byproduct. acs.org
Ring Cleavage and Hydrolysis Mechanisms
The stability of the benzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one ring is finite, and it can undergo cleavage under various conditions, including acidic, alkaline, and thermal stress. The lactam-like (amide) bond within the triazinone ring is the primary site for hydrolytic cleavage.
Under general acidic or basic conditions, the hydrolysis is expected to proceed via mechanisms typical for cyclic amides.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the triazinone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of a diazonium ion intermediate, which subsequently loses nitrogen gas (N₂) to lead to the ring-opened product, the corresponding 2-aminobenzoic acid derivative. For instance, acid hydrolysis of 3-hydroxy-1,2,3-benzotriazin-4-one has been shown to yield anthranilic acid. researchgate.net
Base-Catalyzed Hydrolysis : Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond and opening the triazine ring. Subsequent protonation during workup yields the salt of the corresponding 2-aminobenzoic acid. libretexts.org
Thermolysis represents another pathway for ring cleavage. The thermal decomposition of 1,2,3-benzotriazin-4(3H)-one can yield a quinazolino[3,2-c] nih.govnih.govacs.orgbenzotriazin-8-one. rsc.org For 3-aryl substituted derivatives, thermolysis can lead to rearrangement and the formation of 9-acridones or, under different conditions, benzanilides. rsc.org These thermal reactions are believed to proceed through the formation of a reactive iminoketene intermediate following the extrusion of molecular nitrogen. researchgate.net
Substituent-Dependent Cleavage Pathways under Acidic and Alkaline Conditions
The rate and pathway of ring cleavage are influenced by the nature and position of substituents on the benzene (B151609) ring, such as the methyl group in 8-Methylbenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one. Substituents alter the electron density within the aromatic system and at the reactive carbonyl center, thereby affecting the molecule's susceptibility to nucleophilic attack.
Electronic Effects : Electron-donating groups (EDGs), like the methyl group at the 8-position, increase the electron density on the benzene ring. This effect can slightly destabilize the ring by making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack during hydrolysis. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, making the carbonyl carbon more electrophilic and accelerating the rate of hydrolysis. Studies on related heterocyclic systems have shown that the presence of electron-withdrawing groups generally increases the reactivity and antibacterial activity of the compounds. nih.gov
Steric Effects : Substituents, particularly in positions ortho to the triazinone ring (e.g., the 5 or 8 positions), can exert steric hindrance. This may affect the approach of the nucleophile (water or hydroxide) to the carbonyl carbon, potentially slowing the rate of hydrolysis.
Oxidation Reactions of Benzo[d]nih.govnih.govacs.orgtriazin-4(3H)-one Derivatives
The nitrogen-rich benzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one ring system can undergo oxidation, typically at one of the nitrogen atoms. The oxidation of related aromatic nitrogen heterocycles often results in the formation of N-oxides. researchgate.net
For instance, the photodegradation of SN30000, a benzotriazine di-N-oxide derivative, has been studied, revealing that the reaction proceeds through an oxaziridine (B8769555) intermediate. nih.gov This leads to an intramolecular oxygen transfer, highlighting a potential oxidative pathway for the triazine core. nih.gov Furthermore, the synthesis of certain benzotriazinones can involve oxidative steps, such as the oxidative rearrangement of 3-aminoindazoles, which implies the stability of the core structure under specific oxidative conditions. acs.org
While detailed studies on the direct oxidation of 8-Methylbenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one with common laboratory oxidants are limited, the formation of N-oxides at positions N1 or N2 is a chemically plausible transformation. Such reactions would likely involve peracids or other oxygen-transfer reagents. The resulting N-oxides would exhibit altered chemical and physical properties compared to the parent compound.
Computational and Theoretical Studies of Benzo D 1 2 3 Triazin 4 3h One Derivatives
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including heterocyclic compounds like triazine derivatives.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. By locating and characterizing the energies of reactants, products, intermediates, and transition states, researchers can elucidate the most probable reaction pathways. For instance, in the study of cycloaddition reactions involving related heterocyclic systems, DFT has been used to determine whether a reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn The activation free energies for different pathways can be calculated to predict the feasibility and selectivity of a reaction. pku.edu.cn
These computational studies can also shed light on the role of catalysts and substituents in influencing reaction outcomes. While specific DFT studies on the reaction mechanisms of 8-methylbenzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one are not extensively documented in the provided search results, the principles derived from studies on similar triazine-containing molecules are directly applicable.
A hypothetical DFT study on a reaction involving a benzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one derivative might yield data such as that presented in the interactive table below, comparing the activation energies of different proposed pathways.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Concerted [4+2] Cycloaddition | TS1 | 18.5 |
| Stepwise C-C Bond Formation | TS2 | 25.2 |
| Stepwise C-N Bond Formation | TS3 | 22.8 |
This is a hypothetical data table for illustrative purposes.
DFT is a powerful tool for predicting the electronic properties of molecules. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. mdpi.com
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insights into the electronic structure by describing the charge distribution and interactions between orbitals. nih.gov These calculations can identify donor-acceptor interactions and their stabilization energies, which are vital for understanding intramolecular and intermolecular interactions. scispace.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one | -6.8 | -1.5 | 5.3 |
| 8-Methylbenzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one | -6.6 | -1.4 | 5.2 |
| 8-Chlorobenzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one | -7.0 | -1.8 | 5.2 |
This is a hypothetical data table for illustrative purposes.
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or a nucleic acid. These methods are central to computer-aided drug design.
Molecular docking simulations can predict how a molecule like 8-methylbenzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one might bind to the active site of an enzyme. pensoft.net The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the protein and scoring them based on their binding energy. pjps.pk This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov
For example, studies on related 1,2,4-triazine (B1199460) derivatives have used molecular docking to identify potential inhibitors of enzymes like tubulin, which is a target in cancer therapy. nih.gov Such studies can pinpoint specific amino acid residues that are crucial for binding. nih.gov
A typical output from a molecular docking study is a table summarizing the binding affinities and key interactions, as shown below for a hypothetical docking of a benzo[d] nih.govresearchgate.netnih.govtriazin-4(3H)-one derivative against a target enzyme.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A | -8.5 | TYR224, ARG283, GLY313 |
| Derivative B | -7.9 | LEU51, HIS217, TYR228 |
| Derivative C | -9.1 | GLN53, LEU215, TYR224 |
This is a hypothetical data table for illustrative purposes.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their activities. nih.gov
By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors that are most influential. nih.gov These descriptors can include electronic properties (like HOMO-LUMO energies), steric properties, and hydrophobic properties. The resulting models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. nih.gov A pharmacophore model can be generated based on the structures of known active ligands or the structure of the target protein's binding site.
Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process called virtual screening. benthamscience.com This allows for the rapid identification of new molecules that are likely to be active against the target of interest. This approach has been successfully used to discover novel inhibitors for various therapeutic targets.
Crystallographic Insights into Ligand Binding and Molecular Architecture
Experimental crystallographic data for 8-Methylbenzo[d] iucr.orgiucr.orgresearchgate.nettriazin-4(3H)-one are not publicly available at present. However, significant insights into its likely molecular architecture and supramolecular interactions can be drawn from the detailed crystallographic analysis of a closely related structural isomer, 8-methyl-3-phenylbenzo[e] iucr.orgiucr.orgnih.govtriazine. A 2025 study by Constantinides et al. provides a comprehensive single-crystal X-ray diffraction analysis of this compound, which serves as a valuable proxy for understanding the structural characteristics of the benzotriazine framework. iucr.orgnih.gov
The molecular structure of 8-methyl-3-phenylbenzo[e] iucr.orgiucr.orgnih.govtriazine is reported to be essentially planar, a feature stemming from the extensive π-conjugation across the fused heteroaromatic core. iucr.orgresearchgate.netresearchgate.net This planarity is a key determinant of its crystal packing and intermolecular interactions. The bond lengths within the triazine ring are consistent with a delocalized heteroaromatic system, exhibiting values that are intermediate between typical single and double bonds. iucr.org For instance, the C-N and N-N bond distances in the triazine moiety range from 1.311 to 1.374 Å. iucr.org Structural analysis reveals that the position of the methyl group has a minimal impact on the core geometry of the benzotriazine system. iucr.orgnih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C14H11N3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
The supramolecular architecture of 8-methyl-3-phenylbenzo[e] iucr.orgiucr.orgnih.govtriazine is dominated by π–π stacking interactions, which lead to the formation of one-dimensional columnar arrangements in the crystal lattice. iucr.orgnih.gov The compound exhibits uniform stacking with regular interplanar distances, indicative of significant translational overlap between adjacent molecules. nih.gov This type of packing is driven by the planar nature of the benzotriazine core and is a common feature in aza-rich heteroaromatic compounds. iucr.orgnih.gov In addition to π–π stacking, the crystal structure is further stabilized by a network of short directional hydrogen-bonding contacts, including C—H···N and C—H···C interactions, which contribute to the formation of dense, wave-like two-dimensional sheets. iucr.orgresearchgate.net
| Bond | Length (Å) |
|---|---|
| C7—N1 | |
| N1—N2 | |
| N2—C8 | |
| C7—N3 | |
| C9—N3 |
Note: The bond lengths are within the range of 1.311 to 1.374 Å, reflecting a delocalized heteroaromatic system. iucr.org
While direct crystallographic evidence on ligand binding for the title compound is unavailable, molecular docking studies on various Benzo[d] iucr.orgiucr.orgresearchgate.nettriazin-4(3H)-one derivatives have provided theoretical insights into their binding modes. For instance, docking studies have been employed to investigate the interactions of these derivatives with biological targets such as the E. coli Fab-H receptor and the Vitamin D receptor, revealing their potential as antibacterial and anticancer agents. researchgate.net Further research has shown that some of these compounds can act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-cancer therapy. ntu.edu.iq These computational models highlight the ability of the benzotriazinone scaffold to form crucial interactions, such as hydrogen bonds, with key amino acid residues within the active sites of these proteins. researchgate.netntu.edu.iq
Research Applications and Biological Activities of Benzo D 1 2 3 Triazin 4 3h One Derivatives
Medicinal Chemistry Applications
The versatile structure of benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one allows for various substitutions, leading to a wide array of derivatives with distinct biological activities. These derivatives have been investigated for numerous medicinal chemistry applications, primarily focusing on enzyme inhibition and anticancer research.
Enzyme Inhibition Studies
The ability of benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one derivatives to interact with the active sites of various enzymes has made them attractive candidates for the development of novel inhibitors targeting a range of diseases.
Derivatives of 1,2,3-benzotriazin-4(3H)-one have been synthesized and evaluated for their potential as alpha-glucosidase inhibitors, which are therapeutic agents for managing type 2 diabetes. semanticscholar.org For instance, a series of novel 1,2,3-benzotriazin-4(3H)-one sulfonamides were synthesized and showed promising in-vitro α-glucosidase inhibition activity. Notably, some of these derivatives exhibited greater potency than the standard drug, acarbose. semanticscholar.org Molecular docking studies have further elucidated the interaction between these compounds and the active site of the α-glucosidase enzyme. semanticscholar.org Another study on benzotriazinone carboxamides also identified potent inhibitors of alpha-glucosidase, suggesting that the benzotriazinone nucleus is a promising scaffold for developing new antidiabetic drugs. While these studies establish the potential of the core structure, specific research on the alpha-glucosidase inhibitory activity of 8-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one has not been reported.
Table 1: Alpha-Glucosidase Inhibition by selected 1,2,3-Benzotriazin-4(3H)-one Derivatives This data is representative of the general class of compounds and not specific to 8-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one.
| Compound | IC50 (µM) |
| Acarbose (Standard) | 37.38 ± 0.12 |
| Benzotriazinone Carboxamide Derivative 14k | 27.13 ± 0.12 |
| Benzotriazinone Carboxamide Derivative 14l | 32.14 ± 0.11 |
| Dimethyl-substituted Benzotriazinone Sulfonamide 5c | 29.75 ± 0.14 |
Herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) are crucial for weed control in agriculture. nih.gov These inhibitors block the biosynthesis of plastoquinones and tocopherols (B72186) in plants, leading to bleaching and death. nih.gov While various chemical classes of HPPD inhibitors exist, including triketones, research specifically detailing the HPPD inhibitory activity of 8-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one is not available in the current literature. However, the general scaffold of benzoxazinones, which are structurally related to benzotriazinones, has been explored for the development of novel HPPD inhibitors. nih.gov
Inhibitors of acetylcholinesterase (AChE) are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into novel AChE inhibitors has included the synthesis and evaluation of 4-oxobenzo[d]1,2,3-triazin derivatives. For example, a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids have been designed and screened for their potential as cholinesterase inhibitors. While these studies provide a basis for the exploration of this chemical class in neurological disease research, there is no specific data available on the acetylcholinesterase inhibitory properties of 8-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one.
Chorismate mutase (CM) is a key enzyme in the shikimate pathway, which is essential for the survival of bacteria, fungi, and plants, but absent in mammals, making it an attractive target for the development of novel antimicrobial agents. nih.govnih.gov Research has shown that 3-substituted (pyrazolo/benzo)triazinone derivatives can act as potent inhibitors of CM. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that the benzotriazinone moiety is favorable for inhibitory activity against this enzyme. nih.gov Although these findings highlight the potential of the broader class of benzotriazinones, specific studies on the chorismate mutase inhibitory activity of 8-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one have not been identified.
Table 2: Chorismate Mutase Inhibition by selected Benzotriazinone Derivatives This data is representative of the general class of compounds and not specific to 8-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one.
| Compound Class | Inhibition at 30 µM | IC50 (µM) |
| 3-(Benzofuran-2-ylmethyl) substituted benzotriazinone derivatives (e.g., 3h, 3i, 3m) | 64-65% | Not Reported |
| 3-Indolylmethyl substituted benzotriazinone derivatives | Significant Inhibition | ~ 0.4-0.9 |
Antineoplastic and Antitumor Research
The development of novel anticancer agents is a critical area of medicinal chemistry. While direct research on the antineoplastic and antitumor properties of 8-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one is scarce, a closely related compound, 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), has demonstrated significant antitumor activity. nih.gov This analogue showed good activity against various murine tumors, including L1210 and P388 leukemias, M5076 reticulum cell sarcoma, B16 melanoma, and ADJ/PC6A plasmacytoma. nih.gov The activity of this compound provides a rationale for investigating the anticancer potential of other structurally similar molecules, including 8-methyl substituted benzotriazinones. Furthermore, various other triazine derivatives have been explored for their antitumor activities. nih.gov
Table 3: Antitumor Activity of CCRG 81045 (a related compound) This data is for a structurally related compound and not 8-Methylbenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one.
| Tumor Model | Outcome |
| P388 leukemia | 176% increase in survival time |
| L1210 leukemia | >235% increase in survival time |
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
Derivatives of the broader benzotriazine class have demonstrated a spectrum of antimicrobial activities. The core structure is recognized as a valuable scaffold in the search for new antimicrobial agents.
Antibacterial Activity: Research into penta-1,4-dien-3-one derivatives incorporating a benzotriazin-4(3H)-one moiety has shown promising antibacterial activity. researchgate.netnih.gov Specific derivatives have demonstrated efficacy against plant pathogenic bacteria. For instance, certain compounds showed significant activity against Xanthomonas axonopodis pv. citri and Ralstonia solanacearum, with EC50 values indicating better performance than some existing agricultural bactericides like thiodiazole copper. nih.gov
Antifungal Activity: The benzotriazine scaffold is also explored for its potential in developing new agricultural fungicides. Fused heterocyclic compounds that combine the benzimidazole (B57391) and triazine structures have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi. nih.gov Studies on these novel benzo researchgate.netnih.govimidazo[1,2-d] researchgate.netnih.govresearchgate.nettriazine derivatives demonstrated that many of them exhibit significant fungicidal activities against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici at a concentration of 50 μg/mL. nih.gov This line of research suggests that the benzo-triazine framework is a promising leading structure for the discovery of new agricultural fungicides. nih.gov
Antiviral Activity: The antiviral potential of benzotriazin-4(3H)-one derivatives has been noted, particularly in the context of agrochemicals. researchgate.netnih.gov Studies have found that some derivatives exhibit remarkable activity against the tobacco mosaic virus (TMV), indicating their potential role in developing new agents to combat plant viral diseases. researchgate.netnih.gov
Table 1: Antimicrobial Activity of Selected Benzo[d] researchgate.netnih.govnih.govtriazin-4(3H)-one Derivatives
| Derivative Type | Target Organism | Activity Noted | Reference |
|---|---|---|---|
| Penta-1,4-dien-3-one containing benzotriazin-4(3H)-one | Xanthomonas axonopodis pv. citri (Bacterium) | EC50 of 22.45 µg/mL | nih.gov |
| Penta-1,4-dien-3-one containing benzotriazin-4(3H)-one | Ralstonia solanacearum (Bacterium) | EC50 of 34.77 µg/mL | nih.gov |
| Benzo researchgate.netnih.govimidazo[1,2-d] researchgate.netnih.govresearchgate.nettriazine derivatives | Botrytis cinerea (Fungus) | Obvious fungicidal activities at 50 μg/mL | nih.gov |
| Benzo researchgate.netnih.govimidazo[1,2-d] researchgate.netnih.govresearchgate.nettriazine derivatives | Rhizoctonia solani (Fungus) | Obvious fungicidal activities at 50 μg/mL | nih.gov |
| Penta-1,4-dien-3-one containing benzotriazin-4(3H)-one | Tobacco Mosaic Virus (TMV) | Remarkable antiviral activity | nih.gov |
Anti-inflammatory and Immunomodulatory Research
The 1,2,3-benzotriazin-4(3H)-one nucleus is considered an emerging scaffold for bioactive compounds, including those with anti-inflammatory properties. Various analogues have been synthesized and investigated for their potential to modulate inflammatory pathways. The related 1,2,3-triazole structure is also noted for its excellent anti-inflammatory properties, often being incorporated into other scaffolds to enhance this activity. Research has shown that some benzotriazine derivatives exhibit remarkable anti-inflammatory activity, making them a subject of interest in medicinal chemistry for developing new therapeutic agents.
Explorations in Other Therapeutic Areas: Anxiolytic, Antihistaminic, Anti-diarrheal, HIV Inhibitors
The therapeutic potential of the benzotriazinone scaffold extends beyond antimicrobial and anti-inflammatory applications. While specific research on 8-Methylbenzo[d] researchgate.netnih.govnih.govtriazin-4(3H)-one in the areas of anxiolytic, antihistaminic, and anti-diarrheal research is not widely documented in available literature, analogues of benzotriazinone have been reported as potential anti-HIV agents. The structural versatility of this heterocyclic system continues to make it a candidate for exploration in various drug discovery programs.
Agrochemical Research and Development
The structural features of benzo[d] researchgate.netnih.govnih.govtriazin-4(3H)-one derivatives have made them attractive candidates for the development of new agrochemicals, with research focusing on their potential as herbicides, insecticides, and nematicides.
Herbicidal Compound Development and Optimization
While direct herbicidal data for 8-Methylbenzo[d] researchgate.netnih.govnih.govtriazin-4(3H)-one is limited, the related triazolinone chemical class is well-established in herbicide research. Phenyltriazolinones are known to target and inhibit the protoporphyrinogen (B1215707) oxidase (Protox) enzyme, a critical component in plant chlorophyll (B73375) biosynthesis. mdpi.comnih.gov This mode of action leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death. Research efforts have focused on synthesizing novel triazolinone derivatives to improve their efficacy and spectrum of weed control. mdpi.comresearchgate.net For example, new derivatives have been developed that show comparable activity to commercial herbicides like sulfentrazone. nih.gov
Insecticidal and Nematicidal Agent Research
Research has specifically highlighted the promise of 1,2,3-benzotriazin-4-one derivatives as potent nematicidal agents. nih.govnih.gov A number of studies have focused on their efficacy against the root-knot nematode Meloidogyne incognita, a significant agricultural pest that causes extensive damage to a wide variety of crops.
In one study, novel 1,2,3-benzotriazin-4-one derivatives were synthesized and tested for their ability to control cucumber root-knot nematode disease. nih.gov Several of these compounds demonstrated excellent control efficacy, achieving up to 100% reduction in nematode infestation at a concentration of 10.0 mg/L in vivo. nih.gov Further research, which involved introducing a benzo[d] researchgate.netnih.govnih.govthiadiazole moiety into the 1,2,3-benzotriazin-4-one structure, also yielded compounds with significant nematicidal activity against M. incognita. nih.gov Certain derivatives in this series showed high inhibition rates of over 50% at concentrations as low as 1.0 mg/L. nih.gov These findings underscore the potential of 1,2,3-benzotriazin-4-one derivatives as a foundation for developing new and effective nematicides. nih.gov
Table 2: Nematicidal Activity of Benzo[d] researchgate.netnih.govnih.govtriazin-4(3H)-one Derivatives against M. incognita
| Derivative Type | Concentration | Efficacy/Inhibition Rate | Reference |
|---|---|---|---|
| 2-cyanoimino-4-oxothiazolidine derivatives | 10.0 mg/L | Up to 100% control efficacy | nih.gov |
| Benzo[d] researchgate.netnih.govnih.govthiadiazole hybrid (Compound A2) | 1.0 mg/L | 50.4% inhibition | nih.gov |
| Benzo[d] researchgate.netnih.govnih.govthiadiazole hybrid (Compound A3) | 1.0 mg/L | 53.1% inhibition | nih.gov |
Materials Science Applications
Beyond biological applications, the benzo-triazine core structure is relevant in the field of materials science. Specifically, the isomeric benzo[e] researchgate.netnih.govresearchgate.nettriazine skeleton, which includes 8-methyl-3-phenylbenzo[e] researchgate.netnih.govresearchgate.nettriazine, serves as a precursor to highly stable Blatter radicals. iucr.orgresearchgate.net These radicals are of significant interest due to their stability in the presence of air, heat, and moisture. iucr.org The unique properties of these radical species have led to their application in the development of advanced magnetic materials, sensors, and liquid crystals. iucr.org The ability to modify the benzo[e] researchgate.netnih.govresearchgate.nettriazine skeleton allows for the fine-tuning of the radicals' properties, expanding their potential uses in these advanced material applications. iucr.org
Imaging and Recording Materials Research
The benzo[d] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-one scaffold has garnered interest in materials science, particularly in the development of imaging and recording materials. acs.org While specific research focusing solely on 8-methylbenzo[d] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-one in this area is not extensively documented in publicly available literature, the general class of 1,2,3-benzotriazines has been identified as promising candidates for such applications. acs.org The inherent photochemical properties of the benzotriazinone core, including its stability and potential for functionalization, make it a subject of investigation for technologies that rely on light-sensitive compounds.
The structural characteristics of these molecules, such as their planar aromatic systems, can be tailored through substitution on the benzene (B151609) ring, like the methyl group at the 8-position. These modifications can influence the electronic and photophysical properties of the compound, which are critical for applications in imaging and data recording. Research in this field often explores how different functional groups affect properties like dye stability, absorption and emission spectra, and quantum yields. For 8-methylbenzo[d] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-one, further investigation into its specific photophysical characteristics would be necessary to fully ascertain its potential in these advanced material applications.
Synthetic Utility as Chemical Building Blocks
The 8-methylbenzo[d] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-one moiety is a versatile precursor in organic synthesis, offering a reactive scaffold for the construction of more complex molecular architectures. Its utility stems from the reactivity of the triazinone ring, which can undergo various transformations to yield a diverse array of heterocyclic compounds.
The 1,2,3-benzotriazin-4(3H)-one framework is a valuable starting material for the synthesis of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. researchgate.net This versatility makes its derivatives, including 8-methylbenzo[d] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-one, attractive building blocks in medicinal and materials chemistry.
N-Heterocycles: The triazinone ring can be manipulated to produce other nitrogen-containing ring systems. For instance, derivatives of the parent compound have been used in the synthesis of other fused N-heterocyclic systems. The presence of the methyl group at the 8-position can influence the regioselectivity of these reactions, potentially leading to novel structural motifs.
O-Heterocycles: The synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govbeilstein-journals.orgnih.govtriazines represents a key transformation into oxygen-containing heterocycles. acs.orgnih.gov This is typically achieved through the reaction of a suitable benzotriazinone precursor with alcohols or phenols. While specific examples utilizing 8-methylbenzo[d] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-one are not prevalent in the literature, the general methodology is applicable.
S-Heterocycles: Similarly, the introduction of sulfur-containing functionalities can be achieved through reactions with appropriate sulfur-based nucleophiles. The synthesis of thio-derivatives of the benzotriazinone core opens up pathways to various S-heterocycles, although detailed studies on the 8-methyl derivative are limited.
Table 1: Examples of Heterocyclic Systems Derived from Benzotriazinone Precursors
| Heterocycle Class | General Structure | Precursor/Reagents | Reference |
| N-Heterocycles | Fused Pyrazolotriazines | Aminopyrazole derivatives and cyclizing agents | nih.govresearchgate.net |
| O-Heterocycles | 4-Alkoxybenzo[d] nih.govbeilstein-journals.orgnih.govtriazines | 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes and alcohols | acs.orgnih.gov |
| S-Heterocycles | Thiazolo[2,3-c] nih.govbeilstein-journals.orgnih.govbenzotriazines | 3-Amino-1,2,4-benzotriazine-1-oxide and α-haloketones | jmchemsci.com |
The reactivity of the benzotriazinone core extends to the formation of fused polycyclic systems, which are of significant interest in drug discovery and materials science. The 8-methylbenzo[d] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-one can serve as a foundational element for the construction of these complex scaffolds.
Benzodiazepinones: The synthesis of benzodiazepine (B76468) and related diazepinone structures often involves the expansion or rearrangement of a pre-existing heterocyclic ring. While direct conversion of 8-methylbenzo[d] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-one to benzodiazepinones is not a commonly cited pathway, the general synthetic strategies for benzo-fused seven-membered rings could potentially be adapted. For example, the synthesis of benzo[f] nih.govnih.govrsc.orgtriazepines has been reported, showcasing the construction of related fused systems. nih.gov
Arylpiperazines: The incorporation of an arylpiperazine moiety is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. Synthetically, this can be achieved by linking a piperazine (B1678402) ring to the benzotriazinone core, often through a nucleophilic substitution reaction. For instance, the synthesis of 1,2,3-triazole-piperazin-benzo[b] nih.govnih.govthiazine 1,1-dioxides demonstrates the integration of a piperazine unit into a fused heterocyclic system derived from a benzotriazine-related precursor. nih.gov
Table 2: Examples of Fused Polycyclic Systems Synthesized from Triazine Precursors
| Fused System | General Approach | Starting Material Class | Reference |
| Pyrrolo[2,1-f] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-ones | Intramolecular cyclization | 1,2-biscarbamoyl-substituted 1H-pyrroles | beilstein-journals.org |
| 1,2,4-Triazolo[1,5-a] nih.govnih.govrsc.orgtriazines | Annulation of a triazole ring onto a triazine scaffold | Aminotriazoles | researchgate.net |
| Benzo[f] nih.govnih.govrsc.orgtriazepines | Cyclocondensation reactions | o-Phenylenediamines and isothiocyanates | nih.gov |
Future Directions and Emerging Research Avenues for Benzo D 1 2 3 Triazin 4 3h One Research
Development of Greener and Sustainable Synthetic Methodologies
Future research endeavors should prioritize the development of environmentally benign and sustainable methods for the synthesis of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one. Traditional synthetic routes for benzotriazinones often involve harsh reagents and generate significant waste. Emerging sustainable approaches for related compounds could be adapted and optimized for the 8-methyl derivative.
Potential Green Synthetic Strategies:
| Methodology | Description | Potential Advantages |
| Visible-Light Photocatalysis | Utilizing visible light as a renewable energy source to drive the cyclization and functionalization reactions. | Mild reaction conditions, reduced energy consumption, and high selectivity. |
| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor instead of batch processes. | Improved reaction control, enhanced safety, easier scalability, and reduced waste. |
| Biocatalysis | Employing enzymes to catalyze key steps in the synthesis. | High specificity, mild reaction conditions, and biodegradable catalysts. |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents. | Reduced environmental impact and improved worker safety. |
The adaptation of these methodologies would not only make the synthesis of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one more economical and environmentally friendly but could also lead to the discovery of novel derivatives with unique properties.
Advanced Computational Design and Optimization for Targeted Applications
Computational modeling and in silico design are powerful tools for accelerating the discovery and optimization of new molecules for specific applications. For 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one, these techniques can be employed to predict its physicochemical properties, biological activity, and potential as a functional material.
Future computational studies could focus on:
Molecular Docking Simulations: To predict the binding affinity and interaction of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one with various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications.
Quantum Mechanical Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for designing new derivatives with tailored optical or electronic properties.
Molecular Dynamics Simulations: To study the conformational dynamics and stability of the molecule in different environments, providing insights into its behavior in biological systems or as part of a material.
These computational approaches can guide the synthesis of new analogs of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one with improved performance for targeted applications, reducing the need for extensive and costly experimental screening.
Refinement of Structure-Activity Relationships for Enhanced Efficacy and Selectivity
A critical aspect of developing new therapeutic agents is understanding the relationship between the chemical structure and biological activity (SAR). For 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one, a systematic exploration of its SAR is essential to unlock its full therapeutic potential.
Key Areas for SAR Exploration:
| Structural Modification | Rationale |
| Substitution on the Benzene (B151609) Ring | Investigating the effect of different substituents at various positions on the benzene ring to modulate activity and selectivity. |
| Modification of the Triazinone Ring | Exploring the impact of alterations to the heterocyclic core on the molecule's properties. |
| Introduction of Side Chains | Attaching various functional groups or side chains to the core structure to enhance interactions with biological targets. |
By synthesizing a library of derivatives and evaluating their biological activity, researchers can build a comprehensive SAR model. This model would be invaluable for the rational design of more potent and selective analogs of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one for specific therapeutic targets.
Exploration of Novel Biological Targets and Therapeutic Modalities
While the biological activities of some benzotriazinone derivatives have been explored, the specific targets and therapeutic potential of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one remain largely uninvestigated. Future research should aim to identify novel biological targets for this compound and explore its potential in various therapeutic areas.
Potential Therapeutic Areas for Investigation:
Oncology: Many heterocyclic compounds exhibit anticancer activity. The cytotoxicity of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one against various cancer cell lines could be screened to identify potential leads for new anticancer drugs.
Infectious Diseases: The antimicrobial and antiviral properties of this compound could be evaluated against a panel of pathogens to discover new anti-infective agents.
Neurodegenerative Diseases: Given that some nitrogen-containing heterocycles have shown activity in the central nervous system, the potential of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one to modulate targets relevant to diseases like Alzheimer's or Parkinson's could be explored.
Inflammatory Diseases: The anti-inflammatory potential of the compound could be investigated in various in vitro and in vivo models of inflammation.
High-throughput screening and target identification technologies will be instrumental in uncovering the biological functions and therapeutic promise of 8-Methylbenzo[d] nih.govacs.orgnih.govtriazin-4(3H)-one.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted benzoic acids or benzotriazinone derivatives. A general protocol involves refluxing with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour, followed by coupling with hydrazine derivatives under reflux for 24 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 equivalents of base like DIPEA) and inert atmospheres to prevent oxidation. Side reactions, such as dimerization, can be minimized by controlling dibromoalkane equivalents (≤1.2 equiv.) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and substitution patterns (e.g., methyl group at position 8).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazine ring vibrations.
- Elemental Analysis : Verify purity (>95%) and molecular formula (C₈H₇N₃O).
- Mass Spectrometry : Detect molecular ion peaks (m/z = 161.06 [M+H]+) and fragmentation patterns .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance stability by reducing hydrolysis. Storage at –20°C in anhydrous conditions is recommended to prevent degradation. Solvatochromic studies using Kamlet-Taft parameters can predict solubility and stability in mixed solvents .
Advanced Research Questions
Q. What strategies mitigate side reactions (e.g., N-alkylation vs. O-alkylation) during functionalization of this compound?
- Methodological Answer : Selective alkylation is achieved by:
- Base Selection : Weak bases (e.g., K₂CO₃) favor N-alkylation, while strong bases (e.g., NaH) promote O-alkylation.
- Temperature Control : Lower temperatures (–35°C) suppress competing pathways .
- Protecting Groups : Use of t-Bu or Fmoc groups on reactive sites directs substitution to desired positions .
Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
- Docking Studies : Simulate binding to target enzymes (e.g., leukotriene A4 hydrolase) using AutoDock Vina. Validate with in vitro IC₅₀ assays .
Q. What are the mechanistic insights into the role of this compound in inhibiting leukotriene A4 hydrolase?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
